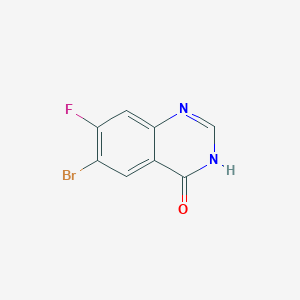

6-Bromo-7-fluoroquinazolin-4-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-7-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBBYPXSOKJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701513 | |

| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950577-02-3 | |

| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-7-fluoroquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-7-fluoroquinazolin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1] This guide focuses on a specific, highly functionalized derivative, 6-Bromo-7-fluoroquinazolin-4-ol (CAS No. 950577-02-3).[2][3] We provide an in-depth analysis of its core physicochemical properties, validated synthetic protocols, and its critical role as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for next-generation drug discovery.

Introduction: The Significance of the Quinazolinone Core

Quinazolines, bicyclic heterocycles composed of fused benzene and pyrimidine rings, and their oxidized counterparts, quinazolinones, are of immense interest to the pharmaceutical industry.[1] Their structural framework is found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with proven pharmacological value.[1] The quinazolinone nucleus is a key pharmacophore in several FDA-approved drugs, primarily due to its ability to act as a bioisostere for the purine ring of ATP, enabling it to effectively target the ATP-binding sites of various enzymes, most notably protein kinases.[4][6]

The dysregulation of protein kinase signaling is a hallmark of numerous diseases, especially cancer, making them a major target for drug development.[4][7] Quinazoline-based tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR).[5][8] this compound represents a strategically designed intermediate, where the halogen substituents are not merely passive additions but key functional handles that enable precise, late-stage molecular diversification.

Physicochemical and Basic Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and formulation.

Structural and General Properties

| Property | Value | Source(s) |

| CAS Number | 950577-02-3 | [2][3] |

| Molecular Formula | C₈H₄BrFN₂O | [2][9] |

| Molecular Weight | 243.04 g/mol | [2] |

| IUPAC Name | 6-bromo-7-fluoro-3H-quinazolin-4-one | [9] |

| Monoisotopic Mass | 241.9491 Da | [9] |

| Predicted XlogP | 1.5 | [9] |

Basicity and pKa

The basicity of the quinazolinone core is a critical parameter influencing its solubility, crystal packing, and target engagement. The primary sites of protonation are the nitrogen atoms of the pyrimidine ring. The pKa of the unsubstituted quinazoline parent molecule is approximately 3.51.[10]

-

Electron-Withdrawing Effects : The bromine and fluorine atoms are electron-withdrawing groups. This effect reduces the electron density on the quinazoline ring system, including the nitrogen atoms.

-

Expected pKa : The reduced electron density makes the nitrogen atoms less likely to accept a proton, thus lowering the basicity compared to the unsubstituted core. The pKa is therefore expected to be lower than 3.51. Computational studies on variously substituted quinazolines have shown that electron-withdrawing groups consistently lower the pKa.[11][12] This weak basicity is a key consideration for designing purification strategies (e.g., acid/base extractions) and for understanding its behavior in physiological environments.

Synthesis and Characterization

The synthesis of this compound is straightforward and relies on established heterocyclic chemistry principles, starting from a substituted anthranilic acid.

Retrosynthetic Analysis and Strategy

The most logical and widely practiced approach for synthesizing 4-quinazolinones is the cyclization of a corresponding 2-aminobenzoic acid derivative. This places 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0) as the key starting material.[13][14] The final C2-N1 bond of the pyrimidine ring can be formed using a simple one-carbon source like formamide or formic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system adapted from established procedures for quinazolinone synthesis.[15]

Step 1: Synthesis of 2-amino-4-bromo-5-fluorobenzoic acid (from the corresponding nitro compound)

This step involves the reduction of a nitro group, a standard and high-yielding transformation.

-

Vessel Preparation : To a nitrogen-purged hydrogenation vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq).

-

Catalyst and Solvent : Add a suitable solvent such as isopropyl acetate or ethanol, followed by 5% Platinum on Carbon (Pt/C) catalyst (approx. 5-6 wt%, 50% wet).[13][16]

-

Hydrogenation : Purge the vessel headspace with nitrogen (3x) and then with hydrogen gas (3x). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure to 50 psi) at room temperature.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-40 hours).[13]

-

Work-up : Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation : Concentrate the combined organic layers under reduced pressure. If needed, perform a solvent exchange to a less soluble solvent like toluene to induce crystallization.[16] Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield 2-amino-4-bromo-5-fluorobenzoic acid as an off-white solid.[17]

Step 2: Cyclization to this compound

-

Reaction Setup : Combine 2-amino-4-bromo-5-fluorobenzoic acid (1.0 eq) with an excess of formamide (which acts as both reagent and solvent).

-

Heating : Heat the mixture to approximately 150-160 °C and maintain for 2-4 hours.

-

Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Isolation : Cool the reaction mixture to room temperature. Pour the mixture into cold water or onto crushed ice.

-

Purification : The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold non-polar solvent like diethyl ether or hexane to remove residual impurities.

-

Drying : Dry the solid product under vacuum to yield this compound.

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of the final compound. While a full dataset for this specific molecule is not publicly available, representative data for similar 6-bromo-quinazolinones provide a strong reference.[18][19]

-

¹H NMR : Protons on the quinazolinone ring system would appear in the aromatic region (typically δ 7.5-8.5 ppm). The N-H proton of the lactam may appear as a broad singlet.

-

¹³C NMR : Signals for the carbon atoms of the fused ring system would be observed, with chemical shifts influenced by the halogen substituents. The carbonyl carbon (C4) is typically found downfield (δ > 160 ppm).[18]

-

Mass Spectrometry (MS) : ESI-MS would show the [M+H]⁺ ion at approximately m/z 242.9/244.9, reflecting the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).[9]

Chemical Reactivity and Application in Drug Discovery

The true value of this compound lies in its functionality as a versatile chemical intermediate. The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments.[20]

The Strategic Importance of the C6-Bromo Group

The C-Br bond on the quinazolinone core is an ideal site for Suzuki-Miyaura cross-coupling reactions.[21][22] This reaction is one of the most powerful and reliable methods for forming carbon-carbon bonds in modern organic synthesis.[20] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[23]

Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on well-established methods for coupling aryl bromides and should be optimized for specific substrates.[21][24]

-

Inert Atmosphere : To a Schlenk flask or sealed vial, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Degassing : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).[21][24]

-

Reaction : Heat the mixture with vigorous stirring to 80-110 °C for 4-16 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-7-fluoroquinazolin-4-ol derivative.

Application in Kinase Inhibitor Synthesis

The 6-substituted quinazolinone scaffold is a validated core for targeting protein kinases. The C4-oxo group and N3-H act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of the adenine base of ATP within the kinase hinge region. The substituent introduced at the C6 position via Suzuki coupling can be designed to extend into other pockets of the active site, enhancing potency and selectivity.[4][5][7] The fluorine atom at C7 can further modulate electronic properties and metabolic stability.

Conclusion

This compound is more than just a catalog chemical; it is a high-value, strategically designed building block for modern drug discovery. Its synthesis is robust and scalable, and its physicochemical properties are well-suited for further chemical modification. The true power of this intermediate is realized through its C6-bromo functionality, which provides a reliable entry point for diversification via palladium-catalyzed cross-coupling reactions. For research teams focused on the development of novel therapeutics, particularly kinase inhibitors, this compound offers a validated and efficient starting point for generating libraries of potent and selective drug candidates.

References

-

Anax Laboratories. This compound.

-

Benchchem. The Quinazoline Nucleus: A Journey from Discovery to Modern Therapeutics.

-

Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.

-

Abdel-Maksoud, M.S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

-

Singh, M., & Singh, P. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

-

O'Hagan, S., & Kell, D.B. (2015). Dissociation constants pK a of two 4-aminoquinazoline series. ResearchGate.

-

Aherns, S. (2025). The Role of Quinazoline Derivatives in Modern Drug Discovery. Aherns Pharma.

-

Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

-

PubChem. This compound. National Center for Biotechnology Information.

-

ChemicalBook. This compound.

-

BLD Pharm. This compound.

-

Zieliński, P.A., et al. (2020). Suzuki cross-coupling reactions of quinazoline derivatives with boronic ester. ResearchGate.

-

Ambeed. This compound.

-

ChemicalBook. 2-PHENYL-4-[3H]QUINAZOLINONE.

-

Singh, U., et al. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central.

-

Reddy, T.S., et al. (2009). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry.

-

Kiran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Bogazici University Digital Archive.

-

Benchchem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.

-

Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.

-

Wikipedia. Suzuki reaction.

-

Fakhri, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH National Library of Medicine.

-

PubChem. Quinazoline. National Center for Biotechnology Information.

-

ChemicalBook. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID.

-

ChemicalBook. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID.

-

ECHEMI. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID.

-

Benchchem. 7-Bromo-6-fluoroquinolin-4-ol.

-

PubChemLite. This compound.

-

PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. National Center for Biotechnology Information.

-

Al-Obeidi, F.A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. MDPI.

-

Wells, C.I., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. PubMed Central.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. This compound | C8H4BrFN2O | CID 135742367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]

- 14. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

6-Bromo-7-fluoroquinazolin-4-OL chemical structure and IUPAC name

An In-depth Technical Guide: 6-Bromo-7-fluoroquinazolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is a privileged scaffold found in numerous biologically active molecules, and the specific halogenation pattern of this derivative offers unique opportunities for synthetic diversification. This document details the compound's core chemical identity, including its structure and IUPAC nomenclature, explores a logical synthetic pathway, and elucidates its critical role as a versatile building block in the development of novel therapeutics, particularly through palladium-catalyzed cross-coupling reactions.

Core Chemical Identity

A precise understanding of a compound's structure and properties is fundamental to its application in research and development. This section delineates the essential chemical characteristics of this compound.

IUPAC Nomenclature and Tautomerism

The systematic IUPAC name for this compound is 6-bromo-7-fluoro-3H-quinazolin-4-one .[1][2] It is important to recognize that this compound exists in a tautomeric equilibrium with its enol form, this compound. The keto form (quinazolin-4-one) is generally the more stable and prevalent tautomer in solid and solution phases. For clarity and accuracy, this guide will primarily use the quinazolin-4-one nomenclature, while acknowledging the potential reactivity of the -ol tautomer.

Tautomeric Equilibrium:

Caption: Keto-enol tautomerism of the title compound.

Chemical Structure and Key Features

The molecular structure consists of a bicyclic quinazoline core. The key functional groups that dictate its reactivity and utility are:

-

A bromine atom at the 6-position.

-

A fluorine atom at the 7-position.

-

A hydroxyl group at the 4-position (in the enol form) or a carbonyl group (in the keto form).

The bromine atom is particularly significant as it provides a reactive handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[3]

Caption: Annotated chemical structure of 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and compound storage.

| Property | Value | Source |

| CAS Number | 950577-02-3 | [4][5][6] |

| Molecular Formula | C₈H₄BrFN₂O | [1][4] |

| Molecular Weight | 243.03 g/mol | [4] |

| Appearance | White to off-white solid powder (predicted) | [3] |

| Storage | Sealed in a dry environment at room temperature | [4] |

| SMILES | C1=C2C(=CC(=C1Br)F)N=CNC2=O | [1] |

| InChIKey | KBQBBYPXSOKJEI-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.5 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of quinazolinone derivatives is well-established in organic chemistry. A common and reliable method involves the cyclization of an appropriately substituted anthranilic acid derivative.[3]

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic approach identifies 2-amino-5-bromo-4-fluorobenzoic acid as the key starting material. The quinazolinone ring can be formed in a one-pot reaction using formamide, which serves as both the solvent and the source for the additional carbon and nitrogen atoms required to complete the heterocyclic ring.

Proposed Synthetic Protocol: Cyclization of Substituted Anthranilic Acid

This protocol describes a robust method for synthesizing 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Materials:

-

2-amino-5-bromo-4-fluorobenzoic acid

-

Formamide

-

Deionized water

-

Ethanol

Procedure:

-

Combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and formamide (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 150-160 °C with stirring.

-

Rationale: High temperature is required to drive the condensation and subsequent cyclization reaction, overcoming the activation energy for ring closure.

-

-

Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of cold deionized water with stirring. A precipitate will form.

-

Rationale: The product is insoluble in water, causing it to precipitate out while the excess formamide and other water-soluble impurities remain in the aqueous phase.

-

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 6-Bromo-7-fluoro-3H-quinazolin-4-one.

-

Dry the final product under vacuum.

Workflow Visualization: Synthesis

Caption: Synthetic workflow for 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Applications in Medicinal Chemistry and Drug Development

The Quinazolinone Scaffold: A Privileged Structure

The quinazolinone ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][7] This makes this compound a valuable starting point for developing new chemical entities (NCEs).[3]

Role as a Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a synthetic intermediate. The bromine atom at the C6 position is strategically placed for modification via palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions allow for the systematic synthesis of compound libraries to perform structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]

Case Study: Application in a Suzuki Cross-Coupling Reaction

This protocol provides a representative example of how this compound can be used as a substrate in a Suzuki coupling reaction to generate a more complex derivative.

Objective: To synthesize 6-Aryl-7-fluoro-3H-quinazolin-4-one.

Materials:

-

6-Bromo-7-fluoro-3H-quinazolin-4-one (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel, add 6-Bromo-7-fluoro-3H-quinazolin-4-one, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Rationale: The palladium catalyst is sensitive to oxygen, and removing it prevents catalyst deactivation and ensures efficient catalytic cycling.

-

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography to isolate the desired 6-Aryl-7-fluoro-3H-quinazolin-4-one product.

Workflow Visualization: Suzuki Coupling Application

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its quinazolinone core provides a proven pharmacophore, while the strategically placed bromine and fluorine atoms offer fine-tuning of electronic properties and a robust handle for synthetic diversification. The synthetic and application protocols detailed in this guide underscore its utility as a foundational building block for creating novel and complex molecules with therapeutic potential.

References

-

PubChemLite. This compound (C8H4BrFN2O). [Link]

-

PubChem. This compound | C8H4BrFN2O | CID 135742367. [Link]

-

DC Fine Chemicals. 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [Link]

Sources

The Alchemist's Keystone: A Technical Guide to 6-Bromo-7-fluoroquinazolin-4-ol in Modern Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Strategic Importance of CAS Number 950577-02-3

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system represents a cornerstone in the architecture of targeted therapeutics. Its rigid, bicyclic framework provides an ideal scaffold for presenting pharmacophoric elements in a defined three-dimensional space, enabling precise interactions with biological targets. Historically, this heterocycle has been the foundation for numerous approved drugs, particularly in oncology, where it has proven to be a highly effective ATP-mimetic core for kinase inhibitors.[1][2] The strategic functionalization of the quinazoline nucleus allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. It is within this context of high-stakes drug design that specific, strategically substituted intermediates become invaluable assets. 6-Bromo-7-fluoroquinazolin-4-ol is one such keystone molecule, a building block engineered for versatility and targeted application, particularly in the synthesis of irreversible kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family.[3] This guide provides a comprehensive technical overview of its synthesis, properties, and critical role in the development of next-generation therapeutics.

Part 1: Physicochemical and Spectroscopic Profile

This compound, also known as 6-bromo-7-fluoro-3H-quinazolin-4-one, is a crystalline solid at room temperature. The presence of the bromine atom at the 6-position and the fluorine atom at the 7-position are not arbitrary; these halogens serve distinct and crucial roles. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[4] The electron-withdrawing fluorine atom at the adjacent position modulates the electronic properties of the aromatic system and can enhance binding interactions with target proteins.[3]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 950577-02-3 | [5] |

| Molecular Formula | C₈H₄BrFN₂O | Generic |

| Molecular Weight | 243.03 g/mol | Generic |

| Appearance | White to off-white solid | Generic |

| Purity | Typically >96% | [5] |

Predicted Spectroscopic Data

While a publicly available experimental spectrum was not identified in the literature reviewed, based on the analysis of closely related analogs and standard NMR prediction methodologies, the following represents the expected NMR and Mass Spectrometry data.

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) |

| H-2 | ~8.15 | s | - |

| H-5 | ~8.30 | d | ~8.0 (JH-F) |

| H-8 | ~7.60 | d | ~6.0 (JH-F) |

| N-H (3) | ~12.5 | br s | - |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm) | Note |

| C-2 | ~145.0 | |

| C-4 | ~160.0 | Carbonyl |

| C-4a | ~120.0 | |

| C-5 | ~115.0 | d, JC-F ≈ 20 Hz |

| C-6 | ~118.0 | Brominated Carbon |

| C-7 | ~150.0 | d, JC-F ≈ 250 Hz |

| C-8 | ~130.0 | d, JC-F ≈ 10 Hz |

| C-8a | ~148.0 |

| Mass Spectrometry | Predicted m/z | Ion Type |

| ESI-MS (+) | 242.95, 244.95 | [M+H]⁺ |

| ESI-MS (-) | 240.94, 242.94 | [M-H]⁻ |

Part 2: Synthesis and Manufacturing

The construction of the this compound core is a critical process, demanding precise control over regiochemistry. The most logical and industrially scalable approach begins with a suitably substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone ring system.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from a nitrobenzoic acid precursor.

Step-by-Step Experimental Protocols

Protocol 2.1: Synthesis of Precursor 2-Amino-5-bromo-4-fluorobenzoic acid

This protocol is adapted from established procedures for the reduction of nitroaromatic compounds.[6][7]

-

Inerting the Reactor: To a suitable reaction vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) and a solvent such as isopropyl acetate.

-

Catalyst Addition: Add 5% Platinum on Carbon (Pt/C) catalyst (typically 5-6 wt%, 50% wet with water).

-

Hydrogenation: Seal the vessel and purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature (approx. 25°C).

-

Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 24-48 hours).

-

Work-up: Once complete, purge the vessel with nitrogen. Filter the reaction mixture to remove the Pt/C catalyst, rinsing the filter with the reaction solvent.

-

Isolation: Combine the organic filtrates and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or trituration with a non-polar solvent like toluene to yield 2-amino-5-bromo-4-fluorobenzoic acid as a solid.[6][7]

Protocol 2.2: Synthesis of this compound

This procedure is a classic and robust method for forming the quinazolinone ring system from an anthranilic acid.[2][8]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and an excess of formamide (which acts as both reagent and solvent, typically >3 eq).

-

Heating: Heat the mixture to a high temperature (typically 130-160°C) and maintain for several hours.

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Precipitation: Upon completion, cool the reaction mixture. The product will often precipitate from the formamide solution upon cooling or on the addition of water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with water, followed by a solvent like ethanol or isopropanol to remove residual formamide and other impurities.

-

Drying: Dry the purified this compound under vacuum to yield the final product.

Part 3: Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The bromine at the C6 position is primed for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating C-C and C-N bonds. This allows for the strategic introduction of complex side chains that are crucial for achieving high-potency and selective inhibition of kinase targets like EGFR.

The Role in EGFR Inhibition

Many potent EGFR inhibitors, including the FDA-approved drug Afatinib, feature a substituted quinazoline core. The C4 position is typically occupied by an aniline moiety that binds deep within the ATP-binding pocket, while the C6 and C7 positions are functionalized to provide additional interactions and modulate solubility. This compound is a direct precursor for scaffolds that can be elaborated into such complex inhibitors.[3]

Caption: Logical workflow for elaborating the core intermediate.

Representative Experimental Protocol: Suzuki Coupling

The following protocol describes a representative Suzuki-Miyaura coupling reaction, a powerful method for forming a new carbon-carbon bond at the C6 position. This example is based on a reported synthesis utilizing this core for the preparation of an EGFR inhibitor.[3]

-

Reagent Preparation: To an oven-dried reaction vessel, add 6-bromo-7-fluoroquinazolin-4(3H)-one (1.0 eq), the desired aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the C6-arylated quinazolinone.

Conclusion: A Critical Tool for the Medicinal Chemist

This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in medicinal chemistry. Its carefully chosen substituents provide a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to perform selective, high-yielding cross-coupling reactions at the C6 position makes it an indispensable tool for researchers developing targeted therapies, particularly in the competitive field of kinase inhibitors. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of well-designed, versatile building blocks like this compound will only increase, solidifying its place as a keystone in the alchemist's chest of modern drug discovery.

References

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

Azevedo, S. C., et al. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health. [Link]

-

Hoover, J. M., & Stahl, S. S. 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. 13C NMR signal values of compound 6. [Link]

-

Niharika, P., et al. (2022). Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate. [Link]

-

Ziyadullaev, M., et al. SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Crasto, A. M. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs. [Link]

-

National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). [Link]

-

Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

-

PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

-

Google Patents. United States Patent to. [Link]

-

Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]

-

Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

- Google Patents. Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl.

-

ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

- Google Patents. (4-bromo-2-fluoroanilino) -6-methoxyquinazoline for the production of 7- (1-tert-butoxycarbonyl) -piperidine 4-ylmethoxy) -.

-

bioRxiv. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]

-

Future Medicine. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. anaxlab.com [anaxlab.com]

- 6. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]

- 7. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

- 8. mediresonline.org [mediresonline.org]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-fluoroquinazolin-4-ol from Anthranilic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-Bromo-7-fluoroquinazolin-4-ol, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences from a strategically substituted anthranilic acid derivative, 2-amino-4-bromo-5-fluorobenzoic acid, and proceeds via a classical cyclization reaction. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and a discussion of the critical parameters that govern the successful execution of this synthesis.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The targeted compound, this compound, with its specific halogenation pattern, presents a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position serves as a handle for further functionalization through various cross-coupling reactions, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity to biological targets.

This guide will delineate a practical and efficient laboratory-scale synthesis of this valuable compound, emphasizing the underlying chemical principles and providing a detailed experimental protocol.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through the formation of the pyrimidinone ring onto a pre-functionalized benzene ring. A logical retrosynthetic disconnection points to the appropriately substituted anthranilic acid, 2-amino-4-bromo-5-fluorobenzoic acid, as the key starting material. The quinazolinone ring can then be constructed in a single step via the well-established Niementowski reaction.

Diagram 1: Retrosynthetic Analysis of this compound

The critical steps in this synthetic strategy are:

-

Synthesis of the key intermediate: Preparation of 2-amino-4-bromo-5-fluorobenzoic acid.

-

Cyclization: Formation of the quinazolinone ring system from the anthranilic acid derivative.

For the purpose of this guide, we will focus on the cyclization step, assuming the availability of the requisite 2-amino-4-bromo-5-fluorobenzoic acid. A common and effective method for the synthesis of this intermediate is the reduction of the corresponding nitro compound, 4-bromo-5-fluoro-2-nitrobenzoic acid.[2]

Synthesis of this compound: The Niementowski Reaction

The Niementowski reaction is a classic and widely utilized method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide.[1] For the synthesis of the parent quinazolin-4-one ring system, formamide serves as a convenient and effective reagent, acting as both a reactant and a solvent.[3] This reaction can be performed under conventional heating or, for improved efficiency, with microwave assistance.[4]

Reaction Mechanism

The reaction is believed to proceed through an initial acylation of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.

Diagram 2: Proposed Mechanism of the Niementowski Reaction

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related halo-substituted quinazolinones.[5]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-amino-4-bromo-5-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | 2.34 g | 1.0 |

| Formamide | CH₃NO | 45.04 | 8.0 mL | ~18 |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromo-5-fluorobenzoic acid (2.34 g, 10.0 mmol).

-

Add formamide (8.0 mL, approx. 180 mmol) to the flask.

-

Heat the reaction mixture with stirring in a pre-heated oil bath at 130-140 °C for 4 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

-

Dry the crude product in a vacuum oven at 60 °C to a constant weight.

-

For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₄BrFN₂O |

| Molecular Weight | 243.03 g/mol [6] |

| CAS Number | 950577-02-3[6] |

| Appearance | Expected to be a white to off-white solid |

| Predicted m/z | [M+H]⁺: 242.95638, [M+Na]⁺: 264.93832[7] |

| ¹H NMR | Spectral data can be obtained from commercial suppliers.[6] |

| ¹³C NMR | Spectral data can be obtained from commercial suppliers.[6] |

| LC-MS | Purity and mass confirmation can be obtained from commercial suppliers.[6] |

Safety and Handling Precautions

-

2-amino-4-bromo-5-fluorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formamide: Is a teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.

-

The reaction should be conducted in a well-ventilated fume hood due to the heating of formamide.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a reliable and straightforward synthetic route to this compound, a valuable building block in drug discovery. The described Niementowski reaction, utilizing 2-amino-4-bromo-5-fluorobenzoic acid and formamide, provides a practical method for the laboratory-scale preparation of this important heterocyclic compound. The key to a successful synthesis lies in the careful control of reaction temperature and time, followed by a systematic workup and purification procedure. The versatility of the quinazolinone scaffold, coupled with the strategic placement of halogen atoms in the target molecule, ensures its continued importance in the development of novel bioactive molecules.

References

-

Arkat USA. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

-

SciSpace. (2010). The bromination of anthranilic acid. Retrieved from [Link]

-

International Journal of Drug Development & Research. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2014). The reaction pathway from anthranilic acid derivatives to 2,2'-arylene-bis(4H-3,1-benzoxazin-4-one) derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4BrFN2O). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing anthranilic acids.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2007). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Retrieved from [Link]

-

Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

Sources

- 1. generis-publishing.com [generis-publishing.com]

- 2. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 950577-02-3|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C8H4BrFN2O) [pubchemlite.lcsb.uni.lu]

The Halogenated Quinazolinone Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Abstract

The quinazolinone core, a fused heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] The strategic incorporation of halogens onto this privileged scaffold has emerged as a powerful approach to modulate and enhance its biological efficacy. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of halogenated quinazolinones, with a particular focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and therapeutic development in this promising area of chemical biology.

Introduction: The Quinazolinone Scaffold and the Influence of Halogenation

Quinazolinones are a class of compounds characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring containing a carbonyl group.[5] Their structural versatility and ability to interact with a wide array of biological targets have established them as a significant pharmacophore in drug discovery.[1][4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the quinazolinone ring system profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced binding affinity for target proteins, improved pharmacokinetic profiles, and ultimately, more potent and selective biological activity. This guide will delve into the specific applications of halogenated quinazolinones across key therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Halogenated quinazolinones have demonstrated significant potential as anticancer agents, with several derivatives showing potent activity against various cancer cell lines.[1][5][6] A notable mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[7]

Mechanism of Action: Inhibition of EGFR Signaling

Overexpression and mutations of EGFR are common in many cancers, leading to constitutive activation of downstream signaling pathways such as the PI3K/Akt and RAS/RAF/MAPK cascades, which promote uncontrolled cell growth and survival.[7][8] Halogenated quinazolinones can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.[7]

Signaling Pathway: EGFR and Downstream PI3K/Akt Activation

Caption: EGFR signaling cascade and its inhibition by halogenated quinazolinones.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of halogenated quinazolinones is significantly influenced by the nature, position, and number of halogen substituents.

| Position of Halogen | Halogen Type | Observed Activity | Reference |

| C6, C7 | Cl, F | Enhanced EGFR inhibition | [1] |

| C6 | Br | Potent activity against breast cancer cell lines | [9] |

| C7 | F | Increased potency and selectivity | [2] |

This table is a representative summary and not exhaustive.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated quinazolinone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

Caption: The NF-κB signaling pathway in inflammation and its potential inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds. [13][14][15][16][17] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). [14][16]The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Grouping: Divide rats or mice into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the halogenated quinazolinone.

-

Compound Administration: Administer the test compounds and the standard drug, typically 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

Halogenated quinazolinones represent a versatile and highly promising class of bioactive molecules with a wide spectrum of therapeutic potential. The strategic incorporation of halogens has proven to be a key factor in enhancing their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting field. Future investigations should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through further structural modifications, and advancing the most promising candidates into preclinical and clinical development.

References

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar.

- Simplified schematic diagram of the EGFR signaling pathway depicting...

- (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIV

- (PDF)

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). Benchchem.

- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). PMC - NIH.

- The Nuclear Factor NF-κB Pathway in Inflamm

- MTT Assay Protocol for Cell Viability and Prolifer

- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM - PURFORM Health.

- A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). PMC.

- EGF/EGFR Signaling Pathway.

- Simplified diagram depicting the two NF-κB signalling pathways. Both...

- Carrageenan induced Paw Edema Model.

- EGFR Inhibitor P

- Maximal Electroshock Seizure (MES) Test (mouse, rat).

- Cytotoxicity MTT Assay Protocols and Methods. (2021).

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R

- Schematic diagram of the NF-κB signaling pathway and its associated...

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar R

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu

- Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols. (2025). Benchchem.

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (2025). Benchchem.

- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed.

- PI3K / Akt Signaling.

- MTT assay protocol. (2023). Abcam.

- Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (2021). Slideshare.

- Agar well-diffusion antimicrobial assay.

- Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025).

- PI3K-Akt signaling p

- NF-κB Signaling. Cell Signaling Technology.

- PI3K/AKT/MAPK Signaling Resources.

Sources

- 1. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 2. ujpronline.com [ujpronline.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-7-fluoroquinazolin-4-ol

This guide provides a comprehensive exploration of the probable mechanism of action for the novel compound 6-Bromo-7-fluoroquinazolin-4-ol. Drawing from the extensive body of research on the quinazolinone scaffold, this document synthesizes established principles to propose a primary hypothesis and outlines a rigorous, multi-faceted experimental strategy for its validation. This paper is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and related small molecules.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its rigid framework and versatile substitution points have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4]

Perhaps the most significant success of the quinazoline scaffold has been in the field of oncology, particularly as a backbone for potent protein kinase inhibitors.[5][6] Several U.S. FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are built upon this core and function by targeting the ATP-binding site of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[5][7][8]

The subject of this guide, this compound, is a specific derivative featuring halogen substitutions at the 6 and 7 positions. The presence of a bromine atom at position 6 and a fluorine atom at position 7 is significant; electron-withdrawing groups in these positions have been shown to modulate the inhibitory activity of quinazoline derivatives against various kinases.[7] This structural configuration strongly suggests that this compound is likely to exert its biological effects through the inhibition of one or more protein kinases.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive precedent set by structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of protein tyrosine kinases.[5][6][9] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] In many forms of cancer, these kinases are overexpressed or mutated, leading to uncontrolled cell division.[7][10]

The quinazolinone core is known to function as an ATP-mimetic, inserting into the ATP-binding pocket of the kinase domain.[5] This competitive inhibition prevents the binding of endogenous ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the oncogenic signaling cascade. The substitutions on the quinazoline ring are crucial for determining the binding affinity and selectivity towards specific kinases.[7]

Caption: Hypothesized mechanism of this compound as an ATP-competitive inhibitor of a Receptor Tyrosine Kinase.

Experimental Elucidation of the Mechanism of Action

To rigorously validate the hypothesized mechanism, a systematic and multi-tiered experimental approach is required. The following protocols are designed as a self-validating system, where the results of each experiment inform the design of the next.

Part A: Target Identification and Validation

The first objective is to identify the specific kinase(s) that this compound interacts with and to quantify the potency of this interaction.

Caption: Experimental workflow for identifying and validating the kinase targets of the compound.

-

Objective: To perform an initial screen of this compound against a large, diverse panel of purified human kinases to identify potential targets.

-

Methodology:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The assay typically measures the remaining kinase activity after incubation with the compound at a fixed concentration (e.g., 1 µM or 10 µM).

-

The assay format is often a biochemical assay that quantifies ATP consumption or substrate phosphorylation via methods like fluorescence, luminescence, or radioactivity.

-

A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.

-

Results are typically expressed as percent inhibition relative to a DMSO vehicle control.

-

-

Causality and Interpretation: This initial screen is a discovery tool. A high percentage of inhibition (>50%) for a particular kinase suggests a direct interaction. This does not confirm potency or cellular activity but provides a crucial list of "hits" for further investigation.

-

Objective: To determine the potency of this compound against the specific kinase targets identified in the profiling screen.

-

Methodology:

-

For each "hit" kinase, perform a dose-response assay.

-

Serially dilute the compound to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Incubate each concentration with the purified kinase, a suitable substrate (e.g., a generic peptide), and a concentration of ATP near its Km value (to ensure competitive binding can be observed).

-

Quantify the kinase activity at each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Data Presentation:

| Kinase Target | IC₅₀ (nM) [Hypothetical Data] |

| EGFR | 15.2 |

| HER2 | 45.8 |

| VEGFR2 | 120.5 |

| CDK2 | >10,000 |

-

Trustworthiness: This assay provides a quantitative measure of potency. A low nanomolar IC₅₀ value indicates a potent inhibitor. Comparing the IC₅₀ values for different kinases also provides a measure of selectivity.

Part B: Cellular Activity Assessment

After identifying potent kinase targets, the next step is to determine if the compound can engage these targets within a cellular environment and produce a biological effect.

-

Objective: To confirm that the compound inhibits the phosphorylation of downstream substrates of the target kinase in intact cells.

-

Methodology:

-

Select a cancer cell line known to be dependent on the identified target kinase (e.g., A549 or MCF-7 cells, which overexpress EGFR).[8][10]

-

Culture the cells and treat them with varying concentrations of this compound for a defined period (e.g., 2 hours).

-

Stimulate the signaling pathway if necessary (e.g., with EGF ligand to activate the EGFR pathway).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Perform a Western blot using antibodies specific for both the phosphorylated form (e.g., p-EGFR) and the total form of the target protein.

-

A dose-dependent decrease in the phosphorylated protein signal (relative to the total protein) indicates successful target engagement and inhibition.

-

-

Authoritative Grounding: This experiment directly links the biochemical inhibition observed in Protocol 2 to a functional outcome within a biological system, providing strong evidence for the mechanism of action.

-

Objective: To measure the effect of the compound on the proliferation and viability of cancer cells.

-

Methodology:

-

Seed cancer cell lines (including those used in Protocol 3) in 96-well plates.

-

Treat the cells with a serial dilution of the compound for an extended period (e.g., 72 hours).

-

Assess cell viability using a standard method such as an MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®) that measures cellular ATP levels.

-

Calculate the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).

-

-

Interpretation: Potent cytotoxicity in a cell line known to be driven by the target kinase (e.g., high EGFR expression) further validates the proposed mechanism.[8][10] Comparing cytotoxicity in "target-dependent" vs. "target-negative" cell lines can also demonstrate on-target activity.

Part C: Secondary Mechanism Screening - Antimicrobial Activity

Given that quinazolinone derivatives have also shown antimicrobial properties, it is prudent to investigate this as a potential secondary mechanism.[1][11][12][13]

-

Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Methodology:

-

Use a broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Prepare a twofold serial dilution of the compound in a 96-well plate containing appropriate bacterial growth medium.

-

Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[14]

-

Include positive (bacterium only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

-

Interpretation: A low MIC value would indicate that this compound possesses antibacterial activity, suggesting a potential secondary mechanism of action, possibly through inhibition of bacterial enzymes like topoisomerases.[15]

Conclusion

While direct experimental data on this compound is not yet widely available, its chemical structure provides a strong rationale for hypothesizing a mechanism of action centered on the inhibition of protein tyrosine kinases. The quinazolinone core is a well-validated pharmacophore for targeting the ATP-binding site of kinases like EGFR, and the specific halogenation pattern of this compound is consistent with features known to enhance inhibitory activity.[5][7]

The comprehensive experimental plan detailed in this guide provides a clear and robust pathway for elucidating the precise molecular mechanism. By systematically progressing from broad-panel screening to specific IC₅₀ determination, and from biochemical assays to cellular target engagement and functional outcomes, researchers can confidently characterize the biological activity of this promising compound. This structured approach ensures scientific integrity, providing a self-validating framework to confirm its primary targets and uncover its full therapeutic potential.

References

- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. Amity Institute Of Pharmacy Haryana,Gurugram, India. (2023).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. (2023).

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH). (2021).

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. (2025).

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.

- Study on quinazolinone derivative and their pharmacological actions. Innovative Journal of Medical and Health Science. (2024).

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- 7-Bromo-6-fluoroquinolin-4-ol. Benchchem.

- Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Medicinal Chemistry Research. (2014).

- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Annals of International Medical and Dental Research. (2023).

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). (2024).

- This compound. PubChem.

- Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Scholar Publishing. (2023).

- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.